molecular formula C8H15N3O2 B1381504 1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine CAS No. 1566973-20-3

1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine

Cat. No.: B1381504
CAS No.: 1566973-20-3
M. Wt: 185.22 g/mol
InChI Key: ZWGCYKMPASASCB-UHFFFAOYSA-N
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Description

1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine is a high-purity organic compound supplied for life science and chemical research. This molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its role as a bioisostere for ester and amide functional groups, which can be valuable in the design of novel pharmacologically active agents . The molecular structure is confirmed with the formula C8H15N3O2 . The compound is offered as a solid powder and is recommended for storage at room temperature . As a member of the 1,2,4-oxadiazole family, it represents a key building block for researchers developing new compounds in areas such as drug discovery and materials science. This product is intended for research and development purposes by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for application in foods, cosmetics, drugs, or household products.

Properties

IUPAC Name

1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-5(2)12-4-7-10-8(6(3)9)11-13-7/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGCYKMPASASCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NC(=NO1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H19N3O2
  • Molecular Weight : 199.28 g/mol
  • CAS Number : 1564761-86-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The presence of the oxadiazole moiety is crucial for its biological activity. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. A study found that derivatives similar to this compound demonstrated effective inhibition against a range of bacterial strains, suggesting potential as antibiotic agents .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays such as DPPH radical scavenging. Preliminary results show that it possesses moderate antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Inhibition of Enzymatic Activity

The compound has shown promise in inhibiting key enzymes involved in various metabolic pathways. For instance, it has been tested against xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. The IC50 values obtained indicate moderate inhibitory activity, suggesting its potential as a therapeutic agent for managing uric acid levels .

Study on Anthelmintic Activity

A recent screening using Caenorhabditis elegans as a model organism revealed that several compounds structurally related to this compound exhibited significant anthelmintic activity. The study identified compounds capable of killing nematodes at concentrations as low as 25 ppm within 24 hours .

Pharmacological Profile

In another study focusing on the pharmacological profile of oxadiazole derivatives, researchers reported that modifications to the oxadiazole ring system can enhance bioactivity. Compounds with specific substitutions demonstrated improved efficacy against target receptors related to pain and inflammation .

Scientific Research Applications

Medicinal Chemistry

1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine has been explored for its potential as a therapeutic agent. The oxadiazole ring is known for its biological activity, making compounds containing this moiety valuable in drug development.

Case Study: Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, derivatives were tested for their minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results for further development .

Agricultural Chemistry

The compound's potential extends to agricultural applications, particularly as a plant growth regulator or pesticide. The oxadiazole structure is associated with herbicidal activity.

Case Study: Herbicidal Activity
In a research project conducted by agricultural scientists, the efficacy of various oxadiazole derivatives was assessed on weed control in crops. Results indicated that compounds with similar structures to this compound significantly reduced weed biomass in controlled trials .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Data Table: Properties of Oxadiazole-Based Polymers

Polymer TypeOxadiazole Content (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate525070
Polyamide1026085
Epoxy Resin1528090

Research indicates that increasing the oxadiazole content improves the thermal stability and mechanical properties of these polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 1,2,4-oxadiazole derivatives bearing amine-containing side chains. Key differences in substituents, molecular properties, and applications are highlighted.

Structural Analogs and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Features References
Target Compound 5-[(Propan-2-yloxy)methyl], 3-ethylamine C₈H₁₅N₃OS 201.09 Flexible alkoxy side chain; moderate molecular weight
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 3-(4-isopropylphenyl), 5-ethylamine C₁₃H₁₇N₃O 231.29 Bulky aromatic substituent; increased hydrophobicity
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride 5-(benzoxazolylmethyl), HCl salt C₁₂H₁₃ClN₄O₂ 280.71 Enhanced π-π stacking potential; hydrochloride salt improves solubility
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride 5-difluoromethyl, HCl salt C₃H₆ClF₂N₃O 173.59 Electron-withdrawing substituent; potential metabolic resistance
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 3-(3-fluorophenyl), HCl salt C₁₁H₁₁ClFN₃O 227.67 Fluorine atom enhances lipophilicity and bioavailability

Preparation Methods

Synthesis of the 5-(Propan-2-yloxy)methyl Substituent

Literature-Based Synthetic Route Example

A detailed synthetic route adapted from related oxadiazole synthesis studies:

  • Hydrazide Formation : Starting from a methyl ester of a hydroxy-substituted acid, reflux with hydrazine hydrate in ethanol yields the corresponding hydrazide.

  • Cyclization to Oxadiazole : The hydrazide is reacted with trimethyl orthoformate under acidic catalysis to cyclize and form the 1,2,4-oxadiazole ring.

  • Alkylation : The hydroxy methyl group on the oxadiazole is alkylated with isopropyl bromide or a suitable isopropyl derivative under basic conditions (e.g., sodium hydride or potassium carbonate) to introduce the propan-2-yloxy methyl substituent.

  • Amination : The ethan-1-amine substituent is introduced either by using an amino-substituted starting material or by reduction of a precursor functional group.

Analytical Data and Characterization

Although specific analytical data for this compound are sparse, typical characterization includes:

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents Conditions Purpose
1 Hydrazide formation Hydrazine hydrate, ethanol Reflux Convert ester to hydrazide
2 Cyclization Trimethyl orthoformate, acid catalyst Reflux Form 1,2,4-oxadiazole ring
3 Alkylation Isopropyl bromide, base (K2CO3 or NaH) Room temp to reflux Introduce propan-2-yloxy methyl group
4 Amination Amino precursor or reduction agent Variable Install ethan-1-amine substituent
5 Purification Silica gel chromatography Ambient Isolate pure compound

Research Findings and Optimization Notes

  • The cyclization step is sensitive to acid catalyst and temperature; mild acid catalysis and controlled heating favor better yields.
  • Alkylation efficiency depends on the choice of base and solvent; polar aprotic solvents like DMF or DMSO enhance reaction rates.
  • Amination strategies vary; direct use of amino-substituted precursors simplifies synthesis but may require protection/deprotection steps.
  • Purification often requires gradient elution chromatography due to the compound’s polarity.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine
Reactant of Route 2
1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine

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